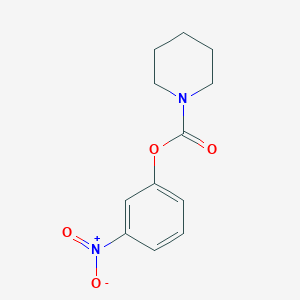

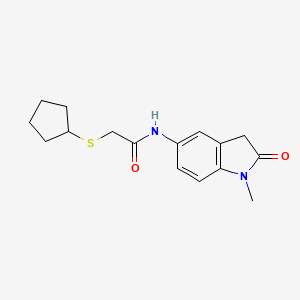

3-Nitrophenyl piperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-Nitrophenyl piperidine-1-carboxylate” is a chemical compound that falls under the category of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent years . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis

The molecular structure of piperidine derivatives has been studied extensively. For example, single crystals were developed for certain compounds, and their molecular interactions were evaluated in docking studies . These studies reveal the suitability of these compounds for further development .Chemical Reactions Analysis

Piperidine derivatives have been involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Wissenschaftliche Forschungsanwendungen

Spectroscopic and Theoretical Studies

3-Nitrophenyl piperidine-1-carboxylate has been involved in the formation of stable hydrogen-bonded complexes, exhibiting significant interactions in crystal and optimized theoretical structures. Such compounds are characterized extensively using single-crystal X-ray analysis, Raman, FTIR spectroscopies, and various theoretical approaches. These studies contribute to a better understanding of the vibrational spectra and charge delocalization of these complexes, which can be critical for understanding their behavior in various chemical environments (Anioła et al., 2016).

Chemical Reactivity and Medium Effects

Research has been conducted to understand the influence of different solvents, especially ionic liquids, on the reactivity and mechanism of reactions involving compounds like 3-Nitrophenyl piperidine-1-carboxylate. By analyzing medium effects and comparing rate constants across various solvents, insights into the underlying chemical processes can be gained, enhancing our understanding of these compounds' behavior in different chemical environments (Millán et al., 2013).

Enzymatic Reactions and Bioorganic Chemistry

The behavior of carboxylate groups in hydrophobic environments, as might be found in active sites of enzymes, has been modeled using derivatives of 3-Nitrophenyl piperidine-1-carboxylate. Understanding how these compounds interact in such environments can shed light on enzyme-catalyzed reactions and offer insights into biological processes at a molecular level (Menger et al., 1975).

Applications in Synthesis and Structural Analysis

3-Nitrophenyl piperidine-1-carboxylate derivatives have been synthesized and utilized in various applications, including as intermediates in the synthesis of biologically active compounds. Structural analysis through methods such as X-ray analysis and NMR has been crucial in characterizing these compounds and understanding their potential applications in various fields, including pharmaceuticals (Ya-hu, 2010).

Wirkmechanismus

Target of Action

It’s worth noting that piperidine derivatives, such as icaridin, have been found to interact with the olfactory system of insects, specifically odorant receptors (ors) and ionotropic receptors (ir) .

Mode of Action

It’s presumed that piperidine derivatives interact with the olfactory system of insects, leading to the insect’s inability to recognize its host’s cues

Biochemical Pathways

Piperidine derivatives are known to be biosynthetically derived from l-lysine and a cinnamoyl-coa precursor . The decarboxylation of L-lysine by lysine decarboxylase (LDC) yields cadaverine, which undergoes oxidative deamination by copper amine oxidase (CuAO), originating 5-aminopentanal. This compound is rapidly cyclized into Δ1-piperidine Schiff base and subsequently reduced to form piperidine .

Result of Action

Piperidine derivatives like icaridin have been found to inhibit nociceptive processing and central sensitization in vivo .

Zukünftige Richtungen

Piperidine derivatives have shown significant potential in drug discovery and development . They have been evaluated for their anti-tubercular activity , and their molecular interactions reveal their suitability for further development . Therefore, the future directions in this field could involve further exploration of the therapeutic potential of “3-Nitrophenyl piperidine-1-carboxylate” and similar compounds.

Eigenschaften

IUPAC Name |

(3-nitrophenyl) piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c15-12(13-7-2-1-3-8-13)18-11-6-4-5-10(9-11)14(16)17/h4-6,9H,1-3,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLFGQNBFSNBMAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)OC2=CC=CC(=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2827389.png)

![2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole](/img/structure/B2827390.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(phenylsulfanyl)pyrimidine](/img/structure/B2827392.png)

![3-(4-Chlorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B2827393.png)

![N-(3-((4-benzhydrylpiperazin-1-yl)methyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-fluorobenzamide](/img/structure/B2827397.png)

![1-[Bis(propan-2-yl)carbamoyl]ethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2827403.png)

![4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B2827410.png)